2,3,6,7-Tetrakis(hexyloxy)triphenylene
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Overview
Description
2,3,6,7-Tetrakis(hexyloxy)triphenylene is a chemical compound belonging to the class of triphenylene derivatives. These compounds are known for their discotic liquid crystalline properties, which make them valuable in various scientific and industrial applications. The unique structure of this compound, with four hexyloxy groups attached to the triphenylene core, imparts specific physical and chemical properties that are of interest to researchers.
Preparation Methods
The synthesis of 2,3,6,7-Tetrakis(hexyloxy)triphenylene typically involves several key steps:
Oxidative Coupling: The process begins with the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to form a biphenyl intermediate.
Nucleophilic Aromatic Substitution: This intermediate undergoes nucleophilic aromatic substitution to introduce the hexyloxy groups at the desired positions.
Cyclization: The final step involves cyclization to form the triphenylene core with the hexyloxy substituents.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
2,3,6,7-Tetrakis(hexyloxy)triphenylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
2,3,6,7-Tetrakis(hexyloxy)triphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex liquid crystalline materials.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and protein-lipid interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable liquid crystalline phases.
Industry: It is used in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which 2,3,6,7-Tetrakis(hexyloxy)triphenylene exerts its effects is primarily through its ability to form stable columnar liquid crystalline phases. These phases facilitate efficient charge transport and molecular alignment, which are crucial for its applications in organic electronics and materials science . The molecular targets and pathways involved include interactions with other aromatic systems and the formation of supramolecular assemblies .
Comparison with Similar Compounds
2,3,6,7-Tetrakis(hexyloxy)triphenylene can be compared with other triphenylene derivatives such as:
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene: This compound has six hexyloxy groups and exhibits similar liquid crystalline properties but with different phase behavior.
2,3,6,7,10,11-Hexakis(hexylthio)triphenylene: The presence of hexylthio groups instead of hexyloxy groups alters the electronic properties and phase transitions.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between solubility, stability, and liquid crystalline behavior.
Properties
CAS No. |
162281-30-3 |
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Molecular Formula |
C42H60O4 |
Molecular Weight |
628.9 g/mol |
IUPAC Name |
2,3,6,7-tetrahexoxytriphenylene |
InChI |
InChI=1S/C42H60O4/c1-5-9-13-19-25-43-39-29-35-33-23-17-18-24-34(33)36-30-40(44-26-20-14-10-6-2)42(46-28-22-16-12-8-4)32-38(36)37(35)31-41(39)45-27-21-15-11-7-3/h17-18,23-24,29-32H,5-16,19-22,25-28H2,1-4H3 |
InChI Key |
FOXCXPICCKTKHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C42)OCCCCCC)OCCCCCC)OCCCCCC |
Origin of Product |
United States |
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